molecular formula C15H14O2 B1357761 3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid CAS No. 1183804-03-6

3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B1357761
CAS No.: 1183804-03-6
M. Wt: 226.27 g/mol
InChI Key: YSTSEEODNZVFEJ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1,1’-biphenyl is a chemical compound with the molecular formula C14H14 . It is also known by other names such as 3,5-dimethylbiphenyl and 1,3-dimethyl-5-phenylbenzene . The molecular weight of this compound is 182.26 g/mol .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-1,1’-biphenyl consists of two phenyl rings connected by a single bond, with two methyl groups attached to the 3rd and 5th carbon atoms of one of the phenyl rings . The InChIKey for this compound is QUHIUAFQBFDMIQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dimethyl-1,1’-biphenyl include a molecular weight of 182.26 g/mol, a complexity of 157, and a topological polar surface area of 0 Ų . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound is also characterized by a rotatable bond count of 1 .

Scientific Research Applications

1. Supramolecular Networks and Packing Density

Research has demonstrated the use of compounds like 1,3,5-tris[4'-carboxy(1,1'-biphenyl-4-yl)]benzene (TCBPB) to create supramolecular networks. These networks, studied using scanning tunneling microscopy, show distinct phases with varying pore sizes, and are characterized by a high packing density achieved through unique hydrogen bonding patterns, including C-H...O bonds (Dienstmaier et al., 2010).

2. Luminescent Coordination Polymers

Biphenyl derivatives, such as biphenyl-3,5-dicarboxylic acid, have been utilized to synthesize luminescent coordination polymers. These polymers, constructed with metal ions like Cd(II) and Zn(II), exhibit diverse structural forms ranging from one-dimensional to three-dimensional frameworks. Their solid-state luminescent properties and thermal stabilities make them notable in material science research (Huang et al., 2016).

3. Tyrosinase Inhibition

Studies on novel biphenyl ester derivatives have shown significant anti-tyrosinase activities. These derivatives, synthesized by reacting certain biphenyl compounds with various carboxylic acids, demonstrated inhibitory effects comparable to standard inhibitors like kojic acid, offering potential pharmaceutical applications (Kwong et al., 2017).

4. Metal-Organic Frameworks

Research on metal-organic frameworks (MOFs) involving rigid, linear ligands like 2′,5′-dimethyl-[1,1′:4′,1′′-terphenyl]-4,4′′-dicarboxylic acid has led to the development of structurally diverse MOFs. These frameworks, synthesized with Pb(II), exhibit different dimensional structures, demonstrating the influence of ligand length and steric effects on MOF architecture (Dai et al., 2016).

5. Marine Fungal Derivatives

A new biphenyl derivative isolated from a marine fungus has been structurally characterized, showcasing the potential of marine organisms as sources of novel chemical compounds. The derivative, a methyl ester of a biphenyl carboxylic acid, was elucidated using comprehensive spectroscopic methods, highlighting the diversity of natural compounds (Li et al., 2008).

Biochemical Analysis

Biochemical Properties

3’,5’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The compound can act as a substrate or inhibitor, influencing the enzyme’s activity and altering metabolic pathways. Additionally, 3’,5’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid interacts with proteins involved in signal transduction pathways, potentially affecting cellular communication and response mechanisms .

Cellular Effects

The effects of 3’,5’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. For instance, 3’,5’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid has been found to affect the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, 3’,5’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their functions. This compound also influences enzyme kinetics by altering the enzyme’s conformation, which can lead to changes in substrate affinity and catalytic efficiency. Furthermore, 3’,5’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid can modulate gene expression by binding to regulatory elements in the DNA, affecting transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’,5’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid have been studied over various time periods. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3’,5’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid remains stable under controlled conditions, but its degradation products can have distinct biological activities. Long-term exposure to this compound in vitro has been associated with changes in cellular metabolism and function, highlighting the importance of temporal dynamics in its biochemical analysis .

Dosage Effects in Animal Models

The effects of 3’,5’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic efficiency and reducing oxidative stress. At high doses, it can induce toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a specific dosage range elicits a significant biological response, beyond which adverse effects become prominent .

Metabolic Pathways

3’,5’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating enzyme activities, thereby affecting overall metabolic homeostasis. The compound’s interactions with cytochrome P450 enzymes are particularly noteworthy, as they play a crucial role in the oxidative metabolism of various substrates .

Transport and Distribution

The transport and distribution of 3’,5’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. The distribution pattern of 3’,5’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid is crucial for understanding its overall impact on cellular function .

Subcellular Localization

The subcellular localization of 3’,5’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid is influenced by targeting signals and post-translational modifications. It is predominantly localized in the endoplasmic reticulum and mitochondria, where it interacts with specific biomolecules to exert its effects. The compound’s localization is essential for its function, as it ensures proximity to its target enzymes and proteins, facilitating efficient biochemical interactions .

Properties

IUPAC Name

2-(3,5-dimethylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14(13)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTSEEODNZVFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50603828
Record name 3',5'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183804-03-6
Record name 3',5'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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